molecular formula C44H42N8O12S4 B15199260 Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt

Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt

Cat. No.: B15199260
M. Wt: 1003.1 g/mol
InChI Key: YKUCPOQWBKGFTF-UHFFFAOYSA-N
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Description

Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt is a water-soluble porphyrin derivative. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as heme in hemoglobin and chlorophyll in plants. This compound is particularly notable for its applications in photodynamic therapy and as a photosensitizer in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt typically involves the sulfonation of meso-tetraphenylporphyrin. The reaction is carried out by treating meso-tetraphenylporphyrin with sulfuric acid, followed by neutralization with ammonium hydroxide to yield the tetraammonium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation states of the central metal ion, while substitution reactions can yield various functionalized porphyrin derivatives .

Scientific Research Applications

Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt primarily involves its role as a photosensitizer. Upon light activation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(4-sulfonatophenyl)porphine tetraammonium salt is unique due to its high water solubility and strong acidic nature, which make it particularly suitable for biological and medical applications. Its ability to form stable aggregates and its photophysical properties also distinguish it from other porphyrin derivatives .

Properties

Molecular Formula

C44H42N8O12S4

Molecular Weight

1003.1 g/mol

IUPAC Name

tetraazanium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate

InChI

InChI=1S/C44H30N4O12S4.4H3N/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);4*1H3

InChI Key

YKUCPOQWBKGFTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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